3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is 394.20049070 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
FXR Agonist
This compound has been identified as a potent and selective FXR (Farnesoid X receptor) agonist . FXR is a nuclear receptor that is activated by bile acids. FXR agonists have been shown to have potential therapeutic applications in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes.
Lipid Modulation
The compound has demonstrated robust lipid modulating properties . It has been shown to lower LDL (low-density lipoprotein) and triglycerides while raising HDL (high-density lipoprotein) in preclinical species. This suggests potential applications in the treatment of dyslipidemia and associated cardiovascular diseases.
Antibacterial Activity
While the specific compound hasn’t been directly linked to antibacterial activity, derivatives of 1,3-diazole (which shares the 5-cyclopropyl-1,2-oxazol-3-yl moiety with the compound ) have shown various biological activities including antibacterial properties .
Antitumor Activity
Again, while not directly linked, 1,3-diazole derivatives have also demonstrated antitumor activity . This suggests that the compound could potentially be explored for its antitumor properties.
Antidiabetic Activity
1,3-diazole derivatives have been reported to exhibit antidiabetic activity . Given the structural similarities, it’s possible that the compound could also have potential applications in the treatment of diabetes.
Anti-inflammatory Activity
The anti-inflammatory activity of 1,3-diazole derivatives suggests that the compound could potentially be used in the treatment of inflammatory diseases.
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound contains a cyclopropyl-1,2-oxazol-3-yl group , which is found in other compounds with various biological activities . .
Mode of Action
The1,2-oxazol-3-yl group is a common motif in bioactive compounds and is known to interact with various biological targets . The exact nature of these interactions and the resulting changes in cellular function would depend on the specific targets of this compound.
Biochemical Pathways
Without knowledge of the specific targets of this compound, it is difficult to summarize the affected biochemical pathways. Compounds containing a1,2-oxazol-3-yl group have been reported to affect a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific targets and the cellular context.
属性
IUPAC Name |
3-[[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-18-4-5-19-20(11-18)23-14-26(22(19)27)12-15-6-8-25(9-7-15)13-17-10-21(29-24-17)16-2-3-16/h4-5,10-11,14-16H,2-3,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNYNBZVVOJQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。